molecular formula C16H11N5OS B10861501 Sperm motility agonist-1

Sperm motility agonist-1

Cat. No.: B10861501
M. Wt: 321.4 g/mol
InChI Key: MZHGYZHXUFUBDQ-UHFFFAOYSA-N
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Description

Sperm motility agonist-1 is a compound known for its ability to enhance the motility of sperm cells. This compound plays a crucial role in reproductive biology, particularly in the context of male fertility. By stimulating the movement of sperm, it aids in the process of fertilization, making it a significant focus of research in reproductive medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sperm motility agonist-1 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations. For instance, high-throughput screening platforms have identified various compounds that enhance sperm motility, including phosphodiesterase inhibitors and GABA receptor modulators .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as density gradient centrifugation are employed to isolate and purify the active compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Sperm motility agonist-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Sperm motility agonist-1 has a wide range of scientific research applications, including:

Mechanism of Action

Sperm motility agonist-1 can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific mechanism of action involving atypical adenylyl cyclase and protein kinase A, which are not commonly targeted by other motility-enhancing compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H11N5OS/c22-16(14-8-23-9-18-14)19-10-4-5-11-13(7-10)21-15(20-11)12-3-1-2-6-17-12/h1-9H,(H,19,22)(H,20,21)

InChI Key

MZHGYZHXUFUBDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CSC=N4

Origin of Product

United States

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